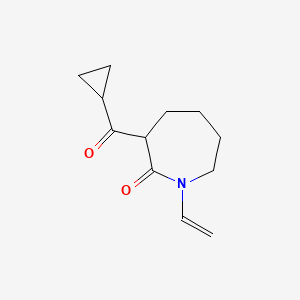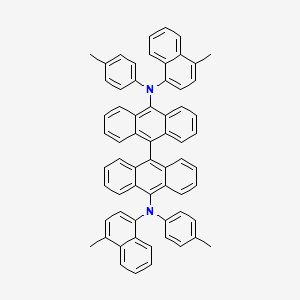
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of halogenated naphthalenones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one typically involves halogenation reactions. One possible route could be the halogenation of 3,4-dihydronaphthalen-1(2H)-one using chlorine and iodine under controlled conditions. The reaction might require a catalyst and specific temperature and pressure conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation processes using automated reactors. The conditions are optimized for yield and purity, and the process might include steps for purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenones.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function and leading to therapeutic effects. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Chloro-3,4-dihydronaphthalen-1(2H)-one
- 6-Iodo-3,4-dihydronaphthalen-1(2H)-one
- Halogenated naphthalenones
Uniqueness
8-Chloro-6-iodo-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H8ClIO |
|---|---|
Peso molecular |
306.53 g/mol |
Nombre IUPAC |
8-chloro-6-iodo-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClIO/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h4-5H,1-3H2 |
Clave InChI |
KKTWEKBCQABVRU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C(=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)




![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)




![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)


